molecular formula C10H12BrNS B14276827 Prop-2-enyl benzenecarboximidothioate;hydrobromide CAS No. 154142-56-0

Prop-2-enyl benzenecarboximidothioate;hydrobromide

Katalognummer: B14276827
CAS-Nummer: 154142-56-0
Molekulargewicht: 258.18 g/mol
InChI-Schlüssel: PJDBRYMHSDHGFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-enyl benzenecarboximidothioate;hydrobromide is an organic compound that belongs to the class of benzenecarboximidothioates This compound is characterized by the presence of a prop-2-enyl group attached to a benzenecarboximidothioate moiety, with a hydrobromide salt form

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl benzenecarboximidothioate;hydrobromide typically involves the reaction of benzenecarboximidothioate with prop-2-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone, which facilitates the nucleophilic substitution reaction. The product is then isolated and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through multiple stages of purification, including distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-enyl benzenecarboximidothioate;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioate group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the prop-2-enyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzenecarboximidothioates.

Wissenschaftliche Forschungsanwendungen

Prop-2-enyl benzenecarboximidothioate;hydrobromide has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Prop-2-enyl benzenecarboximidothioate;hydrobromide involves its interaction with molecular targets such as enzymes and proteins containing thiol groups. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction is facilitated by the electrophilic nature of the thioate group, which can react with nucleophilic thiol groups in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Prop-2-enyl benzenecarboximidate: Lacks the thioate group, resulting in different reactivity and applications.

    Prop-2-enyl benzenecarboxamide: Contains an amide group instead of a thioate, leading to different chemical properties.

    Prop-2-enyl benzenecarboxylate:

Uniqueness

Prop-2-enyl benzenecarboximidothioate;hydrobromide is unique due to the presence of both the prop-2-enyl and thioate groups, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with thiol-containing biomolecules makes it a valuable tool in biochemical research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

154142-56-0

Molekularformel

C10H12BrNS

Molekulargewicht

258.18 g/mol

IUPAC-Name

prop-2-enyl benzenecarboximidothioate;hydrobromide

InChI

InChI=1S/C10H11NS.BrH/c1-2-8-12-10(11)9-6-4-3-5-7-9;/h2-7,11H,1,8H2;1H

InChI-Schlüssel

PJDBRYMHSDHGFW-UHFFFAOYSA-N

Kanonische SMILES

C=CCSC(=N)C1=CC=CC=C1.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.